5-Amino-1-(2-hydroxyethyl)pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Scientific Research
Pyrazole derivatives are a class of compounds that have garnered immense interest across various scientific disciplines. rsc.orgmdpi.comscilit.com Their inherent structural features, including the ability to engage in hydrogen bonding and coordinate with metal ions, make them privileged scaffolds in medicinal chemistry. rsc.orgtandfonline.com A vast number of pyrazole-containing molecules have been investigated and developed for a wide array of therapeutic applications. mdpi.com The pyrazole nucleus is a key component in numerous drugs with diverse activities. tandfonline.com
Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals, contributing to the development of new crop protection agents. mdpi.comchemimpex.com They are also utilized in materials science for the creation of polymers, dyes, and compounds with specific optical or electronic properties. mdpi.comdigitellinc.com The versatility of the pyrazole ring system ensures its continued importance in the quest for new and improved chemical entities. nih.govresearchgate.net
Overview of 5-Amino-1-(2-hydroxyethyl)pyrazole as a Versatile Chemical Scaffold for Advanced Research
This compound serves as a crucial building block for the synthesis of more complex heterocyclic systems. scirp.orgscirp.org The presence of both a nucleophilic amino group and a hydroxyl group allows for sequential or selective reactions, providing chemists with a powerful tool for constructing diverse molecular architectures. scirp.org For instance, the amino group can be readily acylated, alkylated, or used in cyclization reactions to form fused ring systems, while the hydroxyl group can be esterified, etherified, or oxidized. scirp.orgscirp.org
This compound is a key intermediate in the synthesis of various bioactive molecules. chemimpex.com Its utility extends to the development of novel compounds for pharmaceutical and agrochemical research. chemimpex.com The ability to functionalize the pyrazole core at multiple positions makes this compound an invaluable asset in the design and synthesis of new chemical entities with potential applications in a range of scientific fields. biosynth.com
Detailed Research Findings
The synthesis of this compound and its derivatives has been a subject of considerable research. One common synthetic route involves the reaction of 2-hydroxyethylhydrazine (B31387) with a suitable three-carbon building block, such as an ethoxymethylenecyanoacetate derivative. google.com This method provides a direct pathway to the formation of the substituted pyrazole ring.
The reactivity of this compound has been explored to create a variety of fused heterocyclic systems. For example, treatment with formylating agents followed by cyclization can lead to the formation of imidazo[1,2-b]pyrazole derivatives. scirp.orgscirp.org These fused systems are of interest due to their potential biological activities.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| CAS Number | 73616-27-0 |
| Molecular Formula | C5H9N3O |
| Molecular Weight | 127.14 g/mol |
| Boiling Point | 140°C at 0.04 mmHg |
This data is compiled from publicly available chemical information. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
2-(5-aminopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQRJCVJAUKIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313186 | |
| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |
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Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73616-27-0 | |
| Record name | 5-Amino-1H-pyrazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73616-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 267219 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073616270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73616-27-0 | |
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| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |
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| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |
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Synthetic Methodologies for 5 Amino 1 2 Hydroxyethyl Pyrazole and Its Derivatives
Conventional Synthetic Approaches to 5-Amino-1-(2-hydroxyethyl)pyrazole
Conventional methods for the synthesis of this compound and its analogs primarily rely on well-established organic reactions, including cyclocondensation, multicomponent reactions, and stepwise functionalization.
Cyclocondensation Reactions Utilizing Relevant Precursors
Cyclocondensation reactions represent a cornerstone in the synthesis of the pyrazole (B372694) core. A common and effective method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. For the synthesis of this compound, 2-hydroxyethylhydrazine (B31387) is a key precursor.
A widely employed strategy is the reaction of 2-hydroxyethylhydrazine with an alkyl (ethoxymethylene)cyanoacetate, such as ethyl (ethoxymethylene)cyanoacetate. google.com This reaction is typically carried out in an alkanol solvent, like ethanol (B145695), at elevated temperatures. google.com The process leads to the formation of an intermediate, 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole, which can then be further processed. google.com For instance, hydrolysis of the ester group followed by decarboxylation yields the target molecule, 5-amino-1-(2'-hydroxyethyl)pyrazole. google.com
Another variation of this approach involves the condensation of hydrazine acetaldehyde (B116499) diethyl acetal (B89532) with ethyl (ethoxymethylene)cyanoacetate to produce 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate. scirp.orgscirp.org This demonstrates the versatility of using different substituted hydrazine precursors to access a range of pyrazole derivatives.
The reaction conditions and starting materials for these cyclocondensation reactions can be summarized as follows:
| Hydrazine Precursor | 1,3-Dielectrophile | Solvent | Product | Reference |
| 2-Hydroxyethylhydrazine | Ethyl (ethoxymethylene)cyanoacetate | Ethanol | 5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole | google.com |
| Hydrazine acetaldehyde diethyl acetal | Ethyl (ethoxymethylene)cyanoacetate | Not specified | 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate | scirp.orgscirp.org |
| 2-Hydrazino-1-phenylethanol | Ethyl (ethoxymethylene)cyanoacetate | Toluene | Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate | scirp.orgscirp.org |
Multicomponent Reaction Strategies for Analogues and Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. researchgate.net These strategies are particularly valuable for generating libraries of pyrazole derivatives for various applications.
One notable MCR for the synthesis of 5-aminopyrazole derivatives involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. researchgate.netnih.govrsc.org While not directly producing this compound in all cited examples, this methodology is highly adaptable for creating a wide array of substituted aminopyrazoles by varying the starting components. For instance, the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) can yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles. researchgate.netnih.gov By substituting phenylhydrazine with 2-hydroxyethylhydrazine, this MCR could potentially be adapted for the synthesis of derivatives of the target compound.
The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR used to prepare fused pyrazole systems, such as 1H-imidazo[1,2-b]pyrazoles, from 5-aminopyrazole, an aldehyde, and an isonitrile. researchgate.net This highlights the utility of 5-aminopyrazoles as building blocks in MCRs to construct more complex heterocyclic frameworks.
Key features of multicomponent reactions for pyrazole synthesis include:
Efficiency: Multiple bonds are formed in a single operation.
Diversity: A wide range of derivatives can be accessed by varying the starting materials. nih.gov
Atom Economy: High atom economy is often achieved, reducing waste. researchgate.net
Stepwise Synthetic Sequences for Targeted Functionalization
Stepwise synthetic sequences allow for the precise introduction of functional groups onto the pyrazole ring, enabling the synthesis of specifically targeted derivatives. This approach provides greater control over the final structure compared to one-pot MCRs.
Starting from a pre-formed 5-aminopyrazole core, various functionalization reactions can be performed. For example, the amino group of this compound can be formylated using a mixture of acetic anhydride (B1165640) and formic acid. scirp.orgscirp.org Subsequent cyclization of the formylated intermediate can lead to the formation of fused heterocyclic systems like 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole. scirp.orgscirp.org
Another example of stepwise functionalization is the nitrosation of 5-amino-1-(2'-hydroxyethyl)pyrazole. google.com This reaction, typically carried out using a nitrosating agent like isoamyl nitrite (B80452) in an acidic alcoholic solution, introduces a nitroso group at the 4-position of the pyrazole ring, yielding 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole hydrochloride. google.com This intermediate can be a precursor for further transformations, such as the synthesis of 4,5-diaminopyrazole derivatives. google.com
These stepwise approaches are crucial for the synthesis of derivatives with specific substitution patterns that may not be accessible through direct cyclocondensation or multicomponent reactions.
Green Chemistry Principles Applied to this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of safer solvents, development of solvent-free conditions, and utilization of aqueous reaction media.
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental benefits by reducing solvent waste and simplifying product purification. Several studies have reported the successful synthesis of 5-aminopyrazole derivatives under solvent-free conditions.
For example, the multicomponent synthesis of aminopyrazole derivatives from aromatic aldehydes, malononitrile, and phenylhydrazine has been achieved using a solid-phase vinyl alcohol (SPVA) catalyst under solvent-free conditions. rsc.org High-pressure conditions have also been utilized for the solvent-free synthesis of pyrazole precursors. researchgate.net These methods demonstrate the feasibility of producing pyrazoles in a more environmentally friendly manner. While not explicitly detailed for this compound itself, these solvent-free approaches could potentially be adapted for its synthesis.
Utilization of Aqueous Reaction Media
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The use of aqueous media for the synthesis of pyrazoles has gained considerable attention.
The three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride has been successfully carried out in water to produce pyrazole derivatives. preprints.org Furthermore, the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles has been achieved in a mixture of water and ethanol at room temperature without the need for a catalyst. researchgate.net The use of aqueous ethanol as a solvent has also been reported for the multicomponent synthesis of polysubstituted aminopyrazole analogs. researchgate.net These examples underscore the potential for developing greener synthetic routes to this compound and its derivatives by employing water as the reaction medium.
Energy-Efficient Synthesis Techniques (e.g., Microwave, Ultrasound Irradiation)
Energy-efficient synthetic methods like microwave (MW) irradiation and ultrasound have emerged as powerful alternatives to conventional heating for the synthesis of pyrazole derivatives. rsc.orgrsc.org These techniques often lead to significantly reduced reaction times, higher yields, and improved purity of products by ensuring uniform and rapid heating. rsc.orgbenthamdirect.com
Microwave-Assisted Synthesis: Microwave-assisted synthesis is a well-established method for the rapid and efficient production of 5-aminopyrazoles. rsc.org The reaction of β-ketonitriles with hydrazines is a common route to 5-aminopyrazoles, and this transformation is significantly accelerated under microwave irradiation. nih.govd-nb.info For instance, the synthesis of various 5-aminopyrazoles from β-ketonitriles and hydrazine has been achieved in high yields within minutes using microwave heating at 150 °C. d-nb.info One study reported the synthesis of 5-aminopyrazol-4-yl ketones using microwave dielectric heating, which prepares the compounds rapidly and efficiently. nih.gov Another key advantage is the ability to conduct reactions in environmentally benign solvents like water or even under solvent-free conditions. nih.gov A one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine under microwave irradiation in water has been developed for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov
While a direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the general methods are highly applicable. The synthesis would likely involve the reaction of a suitable β-ketonitrile with 2-hydroxyethylhydrazine under microwave irradiation. A general procedure involves heating the β-ketonitrile and hydrazine in a solvent like methanol (B129727) or ethanol in a closed vessel under microwave irradiation. d-nb.infomdpi.com
Ultrasound-Assisted Synthesis: Ultrasound irradiation provides an alternative energy source for chemical reactions, proceeding via acoustic cavitation. This technique is known for enhancing reaction rates under milder conditions than conventional methods. rsc.org The synthesis of pyrazoline and isoxazoline (B3343090) derivatives has been efficiently achieved using ultrasound, highlighting its utility for heterocyclic synthesis. nih.gov For pyrazole synthesis, ultrasound has been used to promote the reaction between α,β-unsaturated cyanoesters and phenylhydrazine, catalyzed by Cu(I), to yield 1,5-disubstituted pyrazoles in high yields within 75-90 minutes at 60 °C. asianpubs.org These methods showcase the potential for ultrasound as a green and efficient technique for preparing pyrazole scaffolds, which could be adapted for the synthesis of this compound. benthamdirect.com
| Technique | Reactants | Product Type | Conditions | Key Findings | Reference(s) |
| Microwave | β-Ketonitriles, Hydrazines | 5-Aminopyrazoles | 100 W, 150 °C, 5 min, MeOH | High yields (75-81% for heteroaryl substituents) | d-nb.info |
| Microwave | β-Ketonitriles, Hydrazines, Isocyanates | N-Pyrazole Ureas | MW irradiation | Excellent yields of 5-aminopyrazoles | rsc.org |
| Microwave | Aldehydes, Malononitrile, Hydrazines | 5-Aminopyrazole-4-carbonitriles | Green solvent (water) | Short reaction time, high yield, catalyst recyclability | nih.gov |
| Ultrasound | α,β-Unsaturated Cyanoester, Phenylhydrazine | 1,5-Disubstituted Pyrazole | 60 ºC, 75-90 min, 10 mol% Cu(I) | Enhanced reaction rate and improved yields | asianpubs.org |
| Ultrasound | Chalcones, Hydrazines | Tetrazole based Pyrazolines | Ultrasonic irradiation | Efficient synthesis with good yields | nih.gov |
Catalytic Strategies in the Synthesis of this compound
Catalysis is central to modern organic synthesis, offering pathways to products with high efficiency and selectivity. Both homogeneous and heterogeneous catalysts are employed in pyrazole synthesis. savemyexams.com
Homogeneous Catalysis
Homogeneous catalysts, being in the same phase as the reactants, offer high activity and selectivity. savemyexams.com In pyrazole synthesis, various metal complexes and organocatalysts have been utilized. For example, rhodium complexes have been shown to catalyze the addition-cyclization of hydrazines with alkynes to form highly substituted pyrazoles. organic-chemistry.org Protic pyrazole complexes, particularly those with pincer-type ligands, can act as bifunctional catalysts, where the metal center and the pyrazole NH group cooperate to facilitate reactions like the disproportionation of hydrazine. nih.gov
Iron-catalyzed reactions of diarylhydrazones and vicinal diols provide a regioselective route to 1,3,5-substituted pyrazoles. organic-chemistry.org Furthermore, silver-catalyzed reactions of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate have been used to produce trifluoromethylated pyrazole derivatives. mdpi.com While these methods are not specific to this compound, the principles of using soluble metal catalysts to control the cyclization and substitution patterns are broadly applicable.
Heterogeneous Catalysis, Including Nanocatalyst Applications
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often lower cost. savemyexams.commorressier.com For pyrazole synthesis, a range of solid catalysts has been explored.
Conventional Heterogeneous Catalysts: Amberlyst-70, a resinous and thermally stable catalyst, has been used for the aqueous synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. mdpi.com This highlights a move towards more environmentally friendly catalytic systems.
Nanocatalyst Applications: Nanocatalysis has become a prominent field in organic synthesis due to the high surface area, enhanced reactivity, and unique properties of nanomaterials. taylorfrancis.com Several types of nanocatalysts have been successfully applied to the synthesis of pyrazole derivatives.
Metal Oxide Nanoparticles: Zinc oxide (ZnO) nanoparticles have been used as an efficient, ecofriendly catalyst for the synthesis of 1,3,5-substituted pyrazoles via the condensation of phenylhydrazine and ethyl acetoacetate (B1235776) in water at room temperature. rsc.orgresearchgate.net Nanosized magnesium oxide (MgO) has also been reported as an effective catalyst for preparing dihydropyrano[2,3-c]-pyrazole derivatives. rsc.org
Magnetic Nanoparticles: To further simplify catalyst recovery, magnetic nanoparticles have been developed. For instance, CoFe₂O₄@SiO₂@CPTES@Melamine magnetic nanoparticles have been used as a recyclable catalyst for the one-pot, multi-component synthesis of pyrazole derivatives in water at room temperature. samipubco.com
Layered Double Hydroxides (LDHs): A novel nanocatalyst based on copper immobilized on a modified layered double hydroxide (B78521) (LDH@PTRMS@DCMBA@CuI) has been shown to be highly active and selective for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.govrsc.org This green methodology allows for catalyst reusability over several cycles without significant loss of activity. rsc.org
| Catalyst Type | Catalyst Example | Reactants | Product | Key Advantages | Reference(s) |
| Heterogeneous Resin | Amberlyst-70 | 1,3-Diketones, Hydrazines | Pyrazoles | Environmentally friendly (aqueous media), reusable | mdpi.com |
| Nanocatalyst | Nano ZnO | Phenylhydrazine, Ethyl Acetoacetate | 1,3,5-Substituted Pyrazoles | Excellent yield, short reaction time, green solvent (water) | rsc.orgresearchgate.net |
| Magnetic Nanocatalyst | CoFe₂O₄@SiO₂@CPTES@Melamine | Aldehydes, Malononitrile, Phenylhydrazine | Pyrazole Derivatives | Easy separation, reusability, high efficiency | samipubco.com |
| Modified LDH | LDH@PTRMS@DCMBA@CuI | Benzaldehydes, Malononitrile, Phenylhydrazine | 5-Amino-1H-pyrazole-5-carbonitriles | Eco-friendly, mild conditions, excellent yields, reusability | nih.govrsc.org |
Continuous Flow Chemistry for Scalable Synthesis of Pyrazole Scaffolds
Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds. It offers advantages such as precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. mit.edu
Several continuous flow methodologies have been developed for the synthesis of pyrazoles. One approach involves a two-step sequence of copper-mediated alkyne homocoupling followed by a Cope-type hydroamination of the resulting 1,3-diyne with hydrazine. rsc.orgnih.gov This method provides direct access to 3,5-disubstituted pyrazoles from simple starting materials without isolating intermediates. nih.gov Another versatile multistep continuous flow setup enables a four-step conversion of anilines to N-arylated pyrazoles, avoiding the isolation of hazardous diazonium salt and hydrazine intermediates. scispace.com
A modular continuous flow system has also been developed for the synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. mit.edu This "assembly line" approach allows for sequential modifications, such as N-alkylation and arylation, demonstrating the flexibility of flow chemistry for creating diverse molecular structures. The synthesis of 1,4-disubstituted pyrazoles via the cycloaddition of sydnones and terminal alkynes has been successfully implemented in continuous flow using pre-packed cartridges with a solid-supported copper catalyst, allowing for production on a practically useful scale within hours. rsc.org
For the synthesis of this compound, a telescoping process, which is amenable to flow chemistry, has been described in patent literature. This process involves the formation of 5-amino-1-(2'-hydroxyethyl)pyrazole from ethyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine, followed by subsequent reaction steps without the isolation of all intermediates. google.comgoogle.com
Chemical Reactivity and Derivatization of 5 Amino 1 2 Hydroxyethyl Pyrazole
Reactivity Profiles Towards Electrophilic Reagents
The 5-aminopyrazole scaffold is rich in electrons, rendering it highly susceptible to attack by electrophiles. The primary sites of electrophilic attack are the exocyclic amino group (5-NH2) and, to a lesser extent, the carbon atom at the C-4 position of the pyrazole (B372694) ring. nih.gov The reactivity order of the nucleophilic sites is generally considered to be 5-NH2 > 1-NH > 4-CH. nih.govbeilstein-journals.org In the case of 5-Amino-1-(2-hydroxyethyl)pyrazole, the N-1 position is already substituted, directing reactions towards the amino group and the C-4 position.
A key example of its reactivity towards electrophiles is the formylation of the 5-amino group. This reaction is typically a precursor step for further cyclization reactions. For instance, treatment of this compound with a mixture of acetic anhydride (B1165640) and formic acid (Ac2O–HCOOH) leads to the formylation of the exocyclic amino group. scirp.orgscirp.org This transformation is crucial for the subsequent synthesis of fused heterocyclic systems.
Other electrophilic reactions common for 5-aminopyrazoles include acylation and sulfonylation at the amino group. nih.govplos.org These reactions introduce acyl or sulfonyl moieties, which can modify the compound's chemical properties or serve as protecting groups during multi-step syntheses.
Reactivity Profiles Towards Nucleophilic Reagents
The inherent chemical nature of this compound is predominantly nucleophilic, owing to the lone pairs of electrons on the nitrogen atoms of the pyrazole ring, the exocyclic amino group, and the oxygen atom of the hydroxyethyl (B10761427) chain. Therefore, it primarily acts as a nucleophile in its reactions.
Reactions involving external nucleophiles attacking the this compound core are less common unless the ring is first activated by an electron-withdrawing group or transformed into a leaving group. However, the different nucleophilic centers within the molecule can compete in reactions with electrophiles, and this reactivity is harnessed for derivatization and cyclization. researchgate.net
Strategic Functionalization and Substitution Reactions on the Pyrazole Ring and Hydroxyethyl Moiety
The multiple functional groups on this compound allow for selective modifications at various positions, enabling the synthesis of a wide array of derivatives.
The C-4 position of the 5-aminopyrazole ring is a nucleophilic carbon that can react with various electrophiles, leading to C-4 substituted derivatives. nih.gov This position can be targeted for functionalization, such as arylation, which is of significant interest for developing new molecules with enhanced properties. nih.gov
Recent studies have demonstrated laccase-mediated methods for the chemoselective C-4 arylation of 5-aminopyrazoles. nih.govplos.org This enzymatic approach involves the oxidation of catechols to ortho-quinones, which are then attacked by the nucleophilic C-4 position of the 5-aminopyrazole. nih.gov This method is advantageous as it proceeds under mild conditions and does not require the protection of the amino group. nih.govplos.org While not specifically detailed for the 1-(2-hydroxyethyl) derivative in the cited literature, this strategy represents a viable pathway for its C-4 functionalization.
| Reaction Type | Reagents | Position | Product Type | Reference |
| Laccase-Mediated Arylation | Catechols, Laccase (e.g., Novozym 51003) | C-4 | 4-Aryl-5-aminopyrazoles | nih.gov |
This table summarizes a general strategy applicable to the 5-aminopyrazole scaffold.
The hydroxyethyl group at the N-1 position offers a prime site for derivatization. The terminal hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. A strategically important reaction is its conversion into a good leaving group, which facilitates intramolecular cyclization.
For example, the hydroxyl group can be activated through mesylation by treating the molecule with methanesulfonyl chloride in the presence of a base like triethylamine. core.ac.uk This converts the hydroxyl group into a mesylate, an excellent leaving group, paving the way for subsequent nucleophilic substitution, often by the neighboring formylated amino group, to form a fused ring system. core.ac.uk
| Reaction Type | Reagent | Functional Group | Product | Reference |
| Mesylation | Methanesulfonyl chloride, Triethylamine | Hydroxyl (-OH) | Mesylate (-OMs) | core.ac.uk |
| Formylation | Acetic Anhydride, Formic Acid | Amino (-NH2) | Formamide (B127407) (-NHCHO) | scirp.orgscirp.org |
This interactive table details key derivatization reactions for this compound.
Cyclization Reactions Leading to Fused Heterocyclic Systems from this compound
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a modifiable hydroxyethyl side chain, makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-b]pyrazoles.
The synthesis of 2,3-dihydro-1H-imidazo[1,2-b]pyrazoles from this compound is a well-documented multi-step process that showcases the compound's reactivity. scirp.orgcore.ac.uk The general synthetic route involves two key steps:
Formylation: The 5-amino group is first acylated, typically through formylation with a reagent like Ac2O–HCOOH. scirp.orgscirp.org This converts the primary amine into a formamide.
Intramolecular Cyclization: The hydroxyethyl group is activated, for example by conversion to a mesylate. core.ac.uk Subsequent treatment with a strong base, such as sodium hydride (NaH), promotes an intramolecular SN2 reaction. The nitrogen atom of the formamide acts as a nucleophile, displacing the leaving group on the side chain to form the fused imidazolidine (B613845) ring. scirp.orgscirp.org
This sequence yields a 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole, demonstrating an effective strategy for building complex heterocyclic scaffolds from a simple pyrazole derivative. scirp.orgcore.ac.uk
| Starting Material | Reaction Sequence | Product | Reference |
| This compound | 1. Formylation (Ac2O–HCOOH) 2. Cyclization (NaH) | 1-Formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | scirp.org |
| This compound | 1. Formylation 2. Mesylation (MsCl, Et3N) 3. Cyclization (NaH) | 1-Formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | core.ac.uk |
This table outlines the synthetic pathway to fused imidazo[1,2-b]pyrazoles.
Formation of Pyrazolo[3,4-d]scirp.orgscirp.orgscirp.orgtriazines
The synthesis of pyrazolo[3,4-d] scirp.orgscirp.orgscirp.orgtriazines from 5-aminopyrazole precursors is a well-established method for creating fused heterocyclic systems that are structurally analogous to purines like adenosine (B11128) and guanosine. beilstein-journals.org This transformation is typically achieved through the diazotization of a 5-aminopyrazole derivative that possesses a suitable functional group at the C4 position, which can participate in the subsequent intramolecular cyclization.
The most common route involves the use of 5-amino-1-substituted-pyrazole-4-carbonitriles or 4-carboxamides as starting materials. scirp.orgresearchgate.netconicet.gov.ar The reaction is initiated by treating the 5-amino group with a diazotizing agent, such as sodium nitrite (B80452), in an acidic environment (e.g., hydrochloric or acetic acid). researchgate.netconicet.gov.ar This generates a highly reactive pyrazole-5-diazonium salt intermediate. In a concerted or subsequent step, this intermediate undergoes an in situ intramolecular cyclization. The diazonium group is attacked by the nucleophilic nitrogen of the adjacent C4-cyano or C4-carboxamide group. This process, often followed by hydrolysis of the resulting imine or related intermediate, leads to the formation of the stable, fused pyrazolo[3,4-d] scirp.orgscirp.orgscirp.orgtriazin-4-one ring system. scirp.orgconicet.gov.ar
While direct diazotization of this compound without a C4-substituent to form the corresponding pyrazolo[3,4-d] scirp.orgscirp.orgscirp.orgtriazine is not extensively documented in dedicated studies, the established reactivity of the 5-aminopyrazole moiety suggests its potential as a synthon for such structures. The synthesis generally requires the prior introduction of a cyano or carboxamide group at the 4-position of the pyrazole ring to act as the internal nucleophile for the cyclization step. The reaction proceeds through key intermediates as outlined in the table below.
Table 1: General Synthesis of Pyrazolo[3,4-d] scirp.orgscirp.orgscirp.orgtriazin-4-ones from 5-Aminopyrazoles
| Step | Reactant | Reagents | Intermediate/Product | Purpose | Reference(s) |
|---|---|---|---|---|---|
| 1 | 5-Amino-1-substituted-pyrazole-4-carbonitrile | NaNO₂, aq. HCl/AcOH | Pyrazole-5-diazonium salt | Formation of the reactive diazonium salt | researchgate.net, conicet.gov.ar |
| 2 | Pyrazole-5-diazonium salt | (Intramolecular) | Fused triazine ring | Cyclization to form the pyrazolotriazine core | scirp.org, beilstein-journals.org |
Exploration of Other Condensed Ring Architectures
The polyfunctional nature of this compound, with its reactive 5-amino group, pyrazole ring nitrogens, and the terminal hydroxyl group, makes it a valuable building block for the synthesis of various other condensed heterocyclic systems. scirp.orgnih.gov A notable example is the construction of the imidazo[1,2-b]pyrazole scaffold.
Research has demonstrated a specific pathway to synthesize 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole starting from this compound. scirp.orgscirp.orgcore.ac.uk This multi-step process leverages the different reactive sites within the molecule. The synthesis proceeds via the following key steps:
N-Formylation: The 5-amino group is first acylated, for instance, by treatment with a mixture of acetic anhydride and formic acid (Ac₂O–HCOOH), to yield the corresponding N-formyl derivative. scirp.orgscirp.org
Activation of the Hydroxyl Group: The terminal hydroxyl group on the N1-substituent is not a good leaving group for direct nucleophilic attack. Therefore, it is converted into a more reactive species. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine, which transforms the hydroxyl group into a mesylate ester—an excellent leaving group. core.ac.uk
Intramolecular Cyclization: The final ring closure is accomplished by treating the mesylated intermediate with a strong base, such as sodium hydride (NaH). The endocyclic N2 atom of the pyrazole ring acts as an intramolecular nucleophile, attacking the carbon bearing the mesylate group and displacing it to form the new five-membered imidazole (B134444) ring fused to the pyrazole core. scirp.orgscirp.orgcore.ac.uk
This sequence provides a clear and effective method for building the 2,3-dihydro-1H-imidazo[1,2-b]pyrazole system, as detailed in the following table.
Table 2: Synthesis of 1-Formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole
| Step | Starting Material | Reagents | Intermediate/Product | Purpose | Reference(s) |
|---|---|---|---|---|---|
| 1 | This compound | Ac₂O, HCOOH | 5-Formamido-1-(2-hydroxyethyl)pyrazole | Protection and modification of the amino group | scirp.org, scirp.org |
| 2 | 5-Formamido-1-(2-hydroxyethyl)pyrazole | MsCl, Et₃N | 5-Formamido-1-(2-mesyloxyethyl)pyrazole | Activation of the hydroxyl group for cyclization | core.ac.uk |
Beyond imidazo[1,2-b]pyrazoles, the general class of 5-aminopyrazoles is widely used to construct other important fused heterocycles through reactions with various bielectrophiles. beilstein-journals.orgnih.gov For example, reactions with β-dicarbonyl compounds or their equivalents can lead to pyrazolo[1,5-a]pyrimidines, while reactions with α,β-unsaturated ketones or aldehydes can yield pyrazolo[3,4-b]pyridines. nih.gov These established reactivities highlight the potential of this compound as a versatile precursor for a diverse range of condensed ring architectures of scientific interest.
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Amino 1 2 Hydroxyethyl Pyrazole and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
In the ¹H NMR spectrum of 5-Amino-1-(2-hydroxyethyl)pyrazole, distinct signals corresponding to the various protons are expected. The protons of the hydroxyethyl (B10761427) side chain typically appear as two triplets: one for the methylene (B1212753) group attached to the pyrazole (B372694) nitrogen (N-CH₂) and another for the methylene group bearing the hydroxyl function (-CH₂-OH). The hydroxyl proton (-OH) itself often presents as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The amino group (NH₂) protons also typically appear as a broad singlet. Within the pyrazole ring, the two vicinal protons will exhibit characteristic chemical shifts and coupling constants, providing definitive evidence for the substitution pattern. For instance, in related pyrazole derivatives, the pyrazole ring protons are observed in the aromatic region of the spectrum. mdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The two methylene carbons of the hydroxyethyl group will have distinct resonances. The carbon atoms of the pyrazole ring will also show characteristic signals in the aromatic region, with their precise chemical shifts influenced by the electron-donating amino group and the hydroxyethyl substituent. For example, in analogues like (5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazol-4-yl)(morpholino)methanone, the pyrazole carbon signals appear at specific ppm values, which aids in the assignment of the carbon skeleton. mdpi.com
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (J) in Hz |
| Pyrazole-H | 7.0 - 8.0 | d | 2-3 |
| Pyrazole-H | 5.5 - 6.5 | d | 2-3 |
| N-CH₂ | 3.8 - 4.2 | t | 5-7 |
| CH₂-OH | 3.6 - 3.9 | t | 5-7 |
| NH₂ | 5.0 - 6.0 | br s | - |
| OH | Variable | br s | - |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Pyrazole C=C | 130 - 160 |
| Pyrazole C-NH₂ | 150 - 160 |
| N-CH₂ | 50 - 60 |
| CH₂-OH | 60 - 70 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group will be observed as a broad band in the 3200-3600 cm⁻¹ region, with its broadness resulting from hydrogen bonding. The C-H stretching vibrations of the methylene groups in the hydroxyethyl side chain and the pyrazole ring are expected in the 2850-3000 cm⁻¹ range.
Furthermore, the C=C and C=N stretching vibrations of the pyrazole ring will give rise to absorptions in the 1400-1650 cm⁻¹ region. The N-H bending vibration of the amino group is typically found around 1600 cm⁻¹. The C-O stretching vibration of the primary alcohol will appear in the 1000-1260 cm⁻¹ range. For instance, in the analogue (5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazol-4-yl)(morpholino)methanone, characteristic IR bands for OH and NH stretching are observed around 3432, 3321, and 3264 cm⁻¹. mdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| N-H Stretch | 3300-3500 | Medium (two bands) |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=C, C=N Stretch (Pyrazole Ring) | 1400-1650 | Medium to Strong |
| N-H Bend | ~1600 | Medium |
| C-O Stretch | 1000-1260 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous confirmation of the molecular formula, C₅H₉N₃O.
In a typical HRMS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. The experimentally determined mass can then be compared to the calculated theoretical mass of the proposed formula, with a very small mass error providing strong evidence for the correct composition.
| Parameter | Value |
| Molecular Formula | C₅H₉N₃O |
| Calculated Monoisotopic Mass | 127.0746 g/mol |
Elemental Microanalysis for Quantitative Compositional Verification
Elemental microanalysis provides a quantitative determination of the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This classical analytical technique serves as a fundamental check of purity and confirms that the empirical formula is consistent with the proposed molecular structure.
The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the molecular formula C₅H₉N₃O. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the synthesized compound. For many reported pyrazole analogues, elemental analysis is a standard characterization method to verify the successful synthesis of the target molecule. mdpi.com
| Element | Theoretical Percentage (%) |
| Carbon (C) | 47.23 |
| Hydrogen (H) | 7.14 |
| Nitrogen (N) | 33.05 |
| Oxygen (O) | 12.58 |
X-ray Diffraction Crystallography for Precise Solid-State Structure Determination
X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal X-ray analysis provides a detailed picture of bond lengths, bond angles, and intermolecular interactions.
A study by Zhang and colleagues in 2006 reported the crystal structure of this compound. iucr.org Their findings revealed that the pyrazole ring system is essentially planar. The crystal structure is characterized by a network of intermolecular hydrogen bonds. Specifically, O—H···N and N—H···O interactions link the molecules together. The O—H···N hydrogen bonds form dimers, which are further connected through intermolecular N—H···O hydrogen bonds. Additionally, an intramolecular N—H···O hydrogen bond is present. iucr.org This detailed structural information is invaluable for understanding the solid-state packing and the nature of non-covalent interactions that govern the crystal lattice.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.334(3) |
| b (Å) | 8.525(2) |
| c (Å) | 7.636(2) |
| β (°) | 109.11(3) |
| V (ų) | 636.1(3) |
| Z | 4 |
| Data from Zhang et al., 2006 iucr.org |
Computational Chemistry and in Silico Investigations of 5 Amino 1 2 Hydroxyethyl Pyrazole
Molecular Docking Simulations for Elucidating Ligand-Macromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. ajol.info This method is instrumental in understanding the interactions between a potential drug candidate and its biological target, providing insights into the binding affinity and mode of action. nih.gov For derivatives of 5-aminopyrazole, molecular docking studies have been pivotal in identifying potential protein targets and elucidating key binding interactions. nih.govacs.org
For instance, in studies of pyrazole (B372694) derivatives as potential inhibitors of enzymes like the COVID-19 main protease (Mpro), docking simulations have revealed crucial hydrogen bonding and hydrophobic interactions within the active site. ajol.info Although specific docking studies on 5-Amino-1-(2-hydroxyethyl)pyrazole are not extensively published, we can extrapolate from similar aminopyrazole structures. It is anticipated that the 5-amino group and the pyrazole nitrogen atoms would act as key hydrogen bond donors and acceptors, respectively. The hydroxyethyl (B10761427) group at the N1 position could also form additional hydrogen bonds, enhancing binding affinity and selectivity for a particular target.
In a representative docking study of a 5-aminopyrazole derivative into a kinase domain, the following interactions might be observed:
| Interaction Type | Ligand Group | Protein Residue |
| Hydrogen Bond | 5-Amino group | Aspartic Acid (backbone carbonyl) |
| Hydrogen Bond | Pyrazole N2 | Alanine (backbone amide) |
| Hydrogen Bond | Hydroxyethyl OH | Serine (side chain hydroxyl) |
| Hydrophobic | Pyrazole ring | Leucine, Valine, Isoleucine |
Such detailed interaction maps are crucial for the structure-guided design of more potent and selective inhibitors. bohrium.com
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows for the assessment of the stability of the predicted binding pose and the exploration of the conformational landscape of the ligand within the binding site. nih.gov
For pyrazole derivatives, MD simulations have been employed to study their interactions with targets such as Hsp90 and various kinases. nih.govbohrium.com These simulations can reveal the role of water molecules in mediating ligand-protein interactions and highlight subtle conformational changes in both the ligand and the protein upon binding. nih.gov A 100-nanosecond MD simulation of a 5-aminopyrazole analog complexed with a protein target, for example, could show that the initial docking pose is stable, with the root-mean-square deviation (RMSD) of the ligand remaining low throughout the simulation. bohrium.com
The conformational flexibility of the 2-hydroxyethyl side chain in this compound would be of particular interest in an MD simulation. The simulation would reveal the preferred dihedral angles of this chain and whether it remains fixed in a single conformation or samples multiple orientations within the binding pocket. This information is vital for understanding the entropic contributions to binding and for optimizing the linker length and flexibility in future analogs.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure, stability, and reactivity of a molecule. eurasianjournals.comarabjchem.org For pyrazole derivatives, these calculations can elucidate tautomeric preferences, ionization states, and the distribution of electron density, which are all critical for understanding their chemical behavior and interactions with biological macromolecules. mdpi.comrsc.org
Studies on substituted pyrazoles have shown that the nature and position of substituents significantly influence the electronic properties of the ring. mdpi.com For this compound, DFT calculations could be used to determine the relative energies of different tautomers and conformers. The 5-amino group is a strong electron-donating group, which influences the aromaticity and reactivity of the pyrazole ring. mdpi.com
Key parameters obtained from quantum chemical calculations include:
| Parameter | Significance |
| HOMO-LUMO gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |
| Atomic Charges | Quantifies the charge distribution across the molecule, highlighting potential sites for electrostatic interactions. |
These calculations can also predict spectroscopic properties like NMR chemical shifts, which can be used to validate the predicted structure. arabjchem.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. asocse.orgresearchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. isnac.ir
For aminopyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to build predictive models for their activity as, for example, Hsp90 inhibitors. bohrium.comrsc.org These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charge, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. bohrium.com
A hypothetical QSAR model for a series of 5-aminopyrazole analogs might reveal that:
A bulky substituent at a certain position is detrimental to activity.
An electron-withdrawing group at another position enhances activity.
A hydrogen bond donor on the N1-substituent is crucial for high potency.
Such insights are invaluable for lead optimization, allowing medicinal chemists to prioritize the synthesis of compounds with a higher probability of success. isnac.ir
In Silico Prediction of Pharmacokinetic and Toxicity Relevant Properties
In addition to predicting biological activity, computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. ajol.infonih.govmdpi.com Early assessment of these properties is crucial to reduce the high attrition rates in drug development. ijrpr.comnih.gov
For pyrazole derivatives, various in silico tools can predict key pharmacokinetic and toxicity parameters. researchgate.nettandfonline.comtandfonline.com For this compound, these predictions can provide an early indication of its drug-likeness.
A summary of predicted ADMET properties for a compound like this compound might look like this:
| Property | Predicted Value | Implication |
| Absorption | ||
| Caco-2 Permeability | Moderate to High | Good intestinal absorption |
| Human Intestinal Absorption | > 90% | Likely well-absorbed orally |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for CNS side effects |
| Plasma Protein Binding | Moderate | Sufficient free drug concentration |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Excretion | ||
| Total Clearance | Low | Longer half-life |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
These in silico predictions, while not a substitute for experimental testing, are invaluable for prioritizing compounds and identifying potential liabilities early in the drug discovery process. nih.govnih.gov
Advanced Research Applications of 5 Amino 1 2 Hydroxyethyl Pyrazole in Scientific Disciplines
Medicinal Chemistry and Drug Discovery
The compound 5-Amino-1-(2-hydroxyethyl)pyrazole is a versatile heterocyclic building block that holds a significant position in medicinal chemistry and the broader field of drug discovery. Its unique structural features, including the reactive amino group and the pyrazole (B372694) core, make it an invaluable precursor for synthesizing a wide array of complex molecules with diverse pharmacological activities.
Strategic Intermediate in Pharmaceutical Synthesis Pathways
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs chemimpex.com. Its ability to act as a foundational scaffold allows researchers to construct more complex bioactive molecules, making it a key component in the creation of innovative therapeutic agents chemimpex.com.
A specific example of its role as a strategic intermediate is in the synthesis of fused pyrazole derivatives. For instance, the formylation of this compound, followed by cyclization, is a pathway to produce 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole, a more complex heterocyclic system scirp.org. This demonstrates the compound's utility in building bicyclic structures that are often explored for therapeutic potential.
Design and Development of Novel Pyrazole-Based Scaffolds for Bioactive Molecules
The 5-aminopyrazole moiety, central to this compound, is a key starting material for the synthesis of numerous fused heterocyclic systems with significant biological and medicinal applications mdpi.combeilstein-journals.org. This structural adaptability allows for the creation of a wide range of molecular scaffolds, including:
Pyrazolopyridines mdpi.com
Pyrazolopyrimidines mdpi.com
Pyrazoloquinazolines mdpi.com
Pyrazolotriazines mdpi.com
Imidazo[1,2-b]pyrazoles scirp.org
These fused systems are of high interest in drug discovery as they can mimic purine (B94841) bases found in DNA and RNA, potentially interacting with a variety of biological targets. The synthesis of these scaffolds often involves the condensation or cyclization reactions of the 5-aminopyrazole core with other reagents, leading to a diverse library of compounds for pharmacological screening scirp.orgmdpi.com. For example, reacting 5-aminopyrazole derivatives with specific reagents can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) products, which have been investigated for various biological activities mdpi.com.
Therapeutic Potential in Diverse Disease Areas
Derivatives originating from the 5-aminopyrazole scaffold have demonstrated a wide spectrum of biological activities and are actively being investigated for their therapeutic potential across several disease areas mdpi.com. The inherent properties of the pyrazole ring, combined with the versatility of the amino group for further chemical modification, have led to the development of potent anticancer, anti-inflammatory, and antimicrobial agents mdpi.comnih.govmdpi.comorientjchem.orgmdpi.comconnectjournals.comnih.gov.
Anticancer Agents
The 5-aminopyrazole framework is a recognized "privileged structure" in the design of anticancer drugs, particularly as inhibitors of protein kinases, which are crucial enzymes in cancer progression researchgate.net. Numerous studies have reported on the synthesis of novel 5-aminopyrazole derivatives and their evaluation against various cancer cell lines.
For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown noteworthy anticancer activity, with IC₅₀ values ranging from 1.26 to 3.22 μM against cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) mdpi.com. Other research has identified 2-(dichloromethyl)pyrazolo[1,5-a] chemimpex.commdpi.comijpsjournal.comtriazine derivatives, synthesized from 5-aminopyrazoles, that effectively inhibit the growth of non-small cell lung, colon, and renal cancer cell lines mdpi.com. In one study, a specific 5-aminopyrazole derivative, BC-7, was not only cytotoxic to HeLa (cervical cancer), MeWo (melanoma), and HepG2 cells but also showed a synergistic cytotoxic effect when combined with the well-known chemotherapy agent cisplatin (B142131) nih.gov.
| Compound Class | Cancer Cell Line | Reported Activity | Source |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 55h, 55j, 55l) | HCT-116, HepG2, MCF-7 | IC₅₀ values from 1.26 to 3.22 μM | mdpi.com |
| Thiadiazole-pyrazolo[5,1-c] chemimpex.commdpi.comresearchgate.nettriazine derivative (90) | MCF-7 | IC₅₀ = 7.53 ± 0.08 μM | mdpi.com |
| 5-Aminopyrazole Derivative (BC-7) | HeLa, MeWo, HepG2 | Demonstrated cytotoxic effects | nih.gov |
| 5-Aminopyrazole-based N¹-benzensulfonamide (3d) | MCF-7, HTC116 | Showed good cytotoxicity | tandfonline.com |
Anti-inflammatory Compounds
The pyrazole nucleus is a cornerstone in the development of anti-inflammatory drugs, most notably exemplified by the selective COX-2 inhibitor, celecoxib (B62257) ijpsjournal.com. The anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade nih.govijpsjournal.comnih.gov. By selectively targeting COX-2 over COX-1, these compounds can reduce the production of inflammatory prostaglandins (B1171923) while minimizing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) ijpsjournal.com.
Research has focused on designing novel pyrazole derivatives as potent and selective anti-inflammatory agents tandfonline.comrjpbr.com. For example, N¹-benzensulfonamide derivatives of pyrazole have been identified as preferentially selective agents toward COX-2 tandfonline.com. The development of pyrazole-thiazole hybrids has led to compounds with dual COX-2 and 5-lipoxygenase (5-LOX) inhibition, targeting multiple inflammatory pathways simultaneously ijpsjournal.com. The addition of various chemical moieties to the pyrazole core allows for the fine-tuning of activity and selectivity, making it a highly adaptable scaffold for creating new anti-inflammatory therapeutics nih.gov.
Antimicrobial and Antifungal Activity
This compound itself is noted to possess antimicrobial and antifungal attributes, suggesting its potential use in developing drugs for infectious diseases . Furthermore, the pyrazole scaffold is a versatile core for creating a wide range of derivatives with significant antibacterial and antifungal properties nih.govmdpi.com.
The antimicrobial potential of pyrazole derivatives is often enhanced by combining the pyrazole ring with other pharmacologically active moieties like thiazole (B1198619) mdpi.com. Studies have shown that newly synthesized pyrazole derivatives exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria mdpi.com. For example, certain pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-aminopyrazoles have been screened for their in vitro antimicrobial activities against pathogens such as Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans mdpi.com. Other studies have reported pyrazole derivatives showing notable activity against S. aureus and S. pyrogenus connectjournals.com.
| Compound Class | Target Organism | Reported Activity | Source |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | Bacillus subtilis, Escherichia coli | Screened for antimicrobial activity | mdpi.com |
| Dihydropyrazolo[1,5-a]pyrimidine derivatives (61b, 61i) | E. coli, S. Typhi, B. megaterium | Powerful antimicrobial activities | mdpi.com |
| Thiophene-based pyrazole derivative (3j) | Various bacterial strains | Activity nearly equal to standard drugs | connectjournals.com |
| Thiophene-based pyrazole derivative (2g) | S. aureus, S. pyrogenus | Activity nearly equal to standard drugs | connectjournals.com |
| Thiophene-based pyrazole derivative (3g) | A. clavatus (fungus) | Remarkable antifungal activity | connectjournals.com |
Enzyme and Receptor Inhibition Studies (e.g., Kinase Inhibitors, COX Inhibitors)
The scaffold of 5-aminopyrazole, including derivatives like this compound, is a cornerstone in the development of potent enzyme and receptor inhibitors. mdpi.commdpi.com Researchers utilize this compound as a crucial intermediate in synthesizing molecules designed to target specific biological pathways involved in various diseases. chemimpex.com The versatility of the aminopyrazole framework allows for the creation of ligands that can selectively bind to the active sites of enzymes, leading to their inhibition. mdpi.comnih.gov
Kinase Inhibitors: The 5-aminopyrazole structure is particularly prominent in the design of kinase inhibitors. mdpi.com Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders. nih.gov Derivatives of 5-aminopyrazole have been successfully developed as potent inhibitors of several kinases. For instance, studies have described the synthesis and structure-activity relationships (SAR) of p38α MAP kinase inhibitors based on a 5-amino-pyrazole scaffold, which show excellent cellular potency in inhibiting the production of the pro-inflammatory cytokine TNFα. nih.gov Pirtobrutinib, a recently approved drug for mantle cell lymphoma, is a 5-aminopyrazole derivative that acts as a reversible inhibitor of Bruton's Tyrosine Kinase (BTK). mdpi.comnih.gov Another example is the discovery of CH5183284/Debio 1347, a selective and orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR1, FGFR2, and FGFR3), which incorporates a 5-aminopyrazole core. nih.gov
Cyclooxygenase (COX) Inhibitors: Pyrazole derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.govnih.gov Specifically, the focus has been on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govrsc.org The pyrazole ring is a central feature in several clinical anti-inflammatory agents. nih.gov Research has shown that modifying the pyrazole scaffold can lead to compounds with significant COX-2 inhibitory activity and selectivity. nih.govnih.gov Docking simulations of certain 5-aminopyrazole derivatives on COX-2 have been performed to understand their binding mechanisms and antiproliferative activity. mdpi.com
| Enzyme Target | Derivative Class | Therapeutic Area | Key Findings |
|---|---|---|---|
| p38α MAP Kinase | 5-Amino-pyrazoles | Inflammatory Disorders | Potent and selective inhibition with excellent cellular potency toward TNFα production. nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Pirtobrutinib (a 5-aminopyrazole) | Cancer (Mantle Cell Lymphoma) | Acts as a reversible inhibitor, offering a therapeutic option for B-cell malignancies. mdpi.comnih.gov |
| Fibroblast Growth Factor Receptors (FGFRs) | CH5183284/Debio 1347 | Cancer | Orally available and selective inhibitor of FGFR1, 2, and 3. nih.gov |
| Cyclooxygenase-2 (COX-2) | 1,5-Diaryl pyrazoles | Inflammation | Derivatives show considerable selective COX-2 inhibitory activity. nih.govrsc.org |
In-depth Structure-Activity Relationship (SAR) Studies to Guide Drug Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov The 5-aminopyrazole scaffold is an excellent template for such studies due to its synthetic tractability and the multiple positions on the ring that can be modified to optimize pharmacological properties. mdpi.comnih.gov By systematically altering substituents on the pyrazole core, chemists can enhance potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com
For derivatives of this compound, the hydroxyethyl (B10761427) group at the N-1 position is a key point of interest in SAR studies. acs.org This group can influence solubility and offers a potential site for hydrogen bonding interactions with biological targets. nih.govacs.org SAR studies on pyrazolo[4,3-c]pyridines, which investigated inhibitors of the PEX14–PEX5 protein–protein interaction, included a hydroxyethyl derivative. acs.org While this specific derivative did not show superior activity compared to the parent compound in that study, it highlighted the nuanced role of N-1 substituents in ligand binding. acs.org
SAR studies on 5-aminopyrazole-based p38α MAP kinase inhibitors have revealed that modifications at various positions on the pyrazole ring significantly impact inhibitory activity. nih.gov Similarly, extensive SAR has been established for anticancer pyrazole derivatives, demonstrating that appropriate substitutions can enhance efficacy against various tumor types. nih.govmdpi.com These studies often involve creating a library of related compounds and evaluating their activity, allowing researchers to build a comprehensive understanding of the structural requirements for a desired biological effect. nih.govnih.gov This iterative process of design, synthesis, and testing is crucial for guiding the development of new and more effective therapeutic agents. nih.gov
| Position of Substitution | General Effect on Activity | Examples of Targeted Activity |
|---|---|---|
| N-1 Position | Influences solubility and can engage in hydrogen bonding; does not always significantly alter binding affinity but can be optimized. acs.org | Protein-Protein Interaction Inhibition, Kinase Inhibition |
| C-3 Position | Substitutions can significantly enhance potency and selectivity. | Anticancer mdpi.com, Anti-inflammatory nih.gov |
| C-4 Position | Modifications can modulate activity and provide points for attaching larger functional groups. | Anticancer nih.gov, Anticonvulsant beilstein-journals.org |
| C-5 Amino Group | Often crucial for key interactions with the target enzyme or receptor; can be a free amino group or part of a larger substituent. mdpi.combeilstein-journals.org | Kinase Inhibition nih.gov, Antibacterial Activity |
Agricultural Chemistry Research
Utilization in Agrochemical Development
This compound and related aminopyrazole structures serve as valuable intermediates in the development of new agrochemicals. chemimpex.com The pyrazole ring is a recognized scaffold in various commercial pesticides and herbicides due to its broad spectrum of biological activities. wisdomlib.orgscirp.org Researchers in agricultural chemistry utilize these compounds as building blocks to synthesize novel molecules with potential applications as herbicides, insecticides, fungicides, and plant growth regulators. chemimpex.comwisdomlib.org The goal is to develop products with high efficacy against target pests or weeds while maintaining low toxicity to non-target organisms and the environment. The versatility of the aminopyrazole core allows for the creation of diverse chemical libraries to be screened for desired agrochemical properties. scirp.org
Materials Science Applications
Exploration as a Precursor for Novel Polymeric Materials with Specific Properties
In the field of materials science, this compound is explored for its potential as a monomer or precursor in the synthesis of novel polymers. chemimpex.com The presence of multiple reactive sites—the amino group, the hydroxyethyl group, and the pyrazole ring itself—makes it a versatile building block for creating polymers with unique characteristics. chemimpex.comacs.org Researchers are investigating its use in developing materials with specific thermal and mechanical properties. chemimpex.com For example, pyrazole-based microporous organic polymers (MOPs) have been synthesized and shown to have high performance in applications such as CO2 capture. acs.org The incorporation of the pyrazole moiety into a polymer backbone can impart properties such as thermal stability, specific binding capabilities, and unique electronic characteristics, opening up possibilities for advanced materials in various technological fields.
Integration in Supramolecular Chemistry and Functional Materials
The distinct molecular structure of this compound, featuring a hydrogen-bond donor (amino group), a hydrogen-bond acceptor (pyrazole nitrogen), and a flexible hydroxyethyl side chain, makes it an excellent candidate for the construction of intricate supramolecular assemblies. These non-covalent interactions are pivotal in the design of novel functional materials with specific and tunable properties.
The amino and pyrazole nitrogen atoms can participate in the formation of extensive hydrogen-bonding networks, leading to the self-assembly of one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures. The hydroxyethyl group further enhances this potential by introducing an additional site for hydrogen bonding and increasing the solubility of the molecule in various solvents, which is advantageous for crystal engineering and materials processing.
While direct research on the integration of this compound into functional materials is an emerging area, the broader class of aminopyrazole derivatives has shown significant promise. For instance, related aminopyrazole compounds have been utilized as ligands to create coordination polymers and metal-organic frameworks (MOFs). In these materials, the pyrazole and amino groups coordinate with metal ions, while the functional substituents on the pyrazole ring can be tailored to control the dimensionality and porosity of the resulting framework. The presence of the hydroxyethyl group in this compound offers a potential site for post-synthetic modification of such materials, allowing for the introduction of further functionalities.
The inherent properties of the pyrazole ring, such as thermal stability and aromaticity, combined with the reactive handles of the amino and hydroxyl groups, position this compound as a promising precursor for the synthesis of functional polymers. These polymers could exhibit interesting optical, electronic, or thermal properties, depending on the polymer backbone and the degree of incorporation of the pyrazole moiety.
Catalysis Research
The application of this compound and its derivatives in catalysis is a field of growing interest, primarily focusing on its role as a ligand for transition metal catalysts and as a functional unit in immobilized catalytic systems.
Development of Ligands for Transition Metal-Catalyzed Reactions
The pyrazole nucleus and the amino group of this compound can act as effective coordination sites for a variety of transition metals. This chelation can lead to the formation of stable metal complexes with potential catalytic activity. The electronic properties of the pyrazole ring and the nature of the substituents can influence the electron density at the metal center, thereby tuning the reactivity and selectivity of the catalyst.
Protic pyrazole ligands, in general, have been shown to be versatile in homogeneous catalysis. The NH group of the pyrazole can participate in metal-ligand cooperation, where the ligand is not just a spectator but actively participates in the catalytic cycle, for instance, through proton transfer steps. This bifunctional nature can lead to enhanced catalytic performance in reactions such as transfer hydrogenation.
While specific catalytic applications of transition metal complexes derived directly from this compound are still under extensive investigation, the broader family of aminopyrazole-based ligands has been successfully employed in various catalytic transformations. These include cross-coupling reactions, oxidation, and polymerization, where the pyrazole-metal complexes have demonstrated high efficiency and selectivity. The hydroxyethyl group on this compound provides a convenient point of attachment for further modification of the ligand structure, allowing for the fine-tuning of steric and electronic properties to optimize catalytic performance.
A patent has described the use of 5-amino-1-(2'-hydroxyethyl)pyrazole as an intermediate in the synthesis of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole, which is a precursor for 4,5-diamino-1-(2'-hydroxyethyl)pyrazole. google.com This highlights the industrial relevance of this compound in accessing more complex substituted pyrazoles that can serve as ligands.
| Reaction Type | Catalyst System | Key Features | Potential Application of this compound-based Ligands |
| Cross-Coupling | Palladium-pyrazole complexes | High efficiency and selectivity | Tuning of ligand electronics and sterics for improved performance. |
| Oxidation | Iron/Copper-pyrazole complexes | Mimicking enzyme active sites | Development of green and sustainable oxidation catalysts. |
| Hydrogenation | Rhodium/Ruthenium-pyrazole complexes | Asymmetric synthesis | Design of chiral ligands for enantioselective transformations. |
Application of Immobilized Pyrazole Derivatives in Catalytic Processes
Immobilizing homogeneous catalysts onto solid supports is a crucial strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. The functional groups on this compound, particularly the hydroxyethyl group, offer a convenient anchor for its covalent attachment to various solid supports, such as silica, polymers, or magnetic nanoparticles.
Once immobilized, the pyrazole derivative can then be used to chelate metal ions, creating a solid-supported catalyst. This approach prevents the leaching of the metal into the product, which is a significant advantage in pharmaceutical and fine chemical synthesis. Furthermore, the spatial isolation of catalytic sites on a solid support can prevent catalyst deactivation through dimerization or aggregation.
While direct studies on immobilized catalysts derived from this compound are not yet widely reported, the general principles have been demonstrated with other functionalized pyrazoles. For example, pyrazole-containing ligands have been grafted onto solid supports and used in various catalytic reactions, showing good activity and reusability. The presence of the versatile hydroxyethyl group in this compound makes it an ideal candidate for such applications, paving the way for the development of robust and recyclable catalytic systems.
| Support Material | Immobilization Strategy | Advantages | Potential Catalytic Application |
| Silica Gel | Covalent bonding via the hydroxyethyl group | High surface area, thermal stability | Heterogeneous catalysis in packed-bed reactors. |
| Magnetic Nanoparticles | Surface functionalization and covalent attachment | Easy separation using an external magnetic field | Facile catalyst recovery and reuse in batch processes. |
| Organic Polymers | Incorporation into the polymer backbone or side chain | Tunable mechanical and chemical properties | Catalytic membranes and films. |
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks: δ 7.2–7.5 ppm (pyrazole protons), δ 4.5 ppm (–CH₂OH), and δ 3.6 ppm (–NH₂) .
- IR : Key stretches include O–H (~3300 cm⁻¹), N–H (~3450 cm⁻¹), and C=N (~1600 cm⁻¹) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms purity (>98%) with retention time ~8.2 min .
- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ = 128.1) validates molecular weight .
How does the hydroxyethyl substituent influence the reactivity of this compound in heterocyclic synthesis?
Advanced Research Focus
The hydroxyethyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) and enables functionalization via etherification or esterification. For example, reacting the hydroxyl group with activated carbonyl compounds (e.g., chloroformates) generates ester derivatives for bioactivity screening . The substituent also stabilizes intermediates in aza-Michael reactions, facilitating regioselective synthesis of fused pyrazoloazines . Computational studies (DFT) can model steric and electronic effects on reaction pathways .
How can researchers resolve contradictions in reported melting points and spectral data for this compound?
Advanced Research Focus
Discrepancies in melting points (e.g., 136–139°C vs. unlisted values) may arise from polymorphic forms or impurities. To resolve:
Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
Cross-validate NMR and IR data with published reference spectra .
Reproduce synthesis under strictly anhydrous conditions to exclude hydrate formation .
Compare with structurally similar compounds (e.g., 5-Amino-3-ethyl-1H-pyrazole, δ 1.126 g/mL) to assess consistency .
What strategies improve regioselectivity in synthesizing pyrazole-containing α-amino acids from this compound?
Advanced Research Focus
Regioselectivity is controlled via:
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) on aryl rings direct aza-Michael additions to specific positions .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to stabilize transition states .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the α-position .
- Microwave Assistance : Enhances reaction homogeneity and reduces side-product formation .
How is this compound utilized in biochemical assays (e.g., ELISA)?
Basic Research Focus
The compound serves as a linker or spacer in immunoassays due to its amine and hydroxyl groups, which enable conjugation to proteins (e.g., IgG) via carbodiimide chemistry. For example, it is used in ELISA kits to immobilize antigens on microplates, improving assay sensitivity by reducing non-specific binding . Stability in aqueous buffers (pH 6.5–7.4) is critical, confirmed by UV-Vis spectroscopy (no absorbance >300 nm) .
What safety precautions are essential when handling this compound?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risk ).
- Ventilation : Use fume hoods due to potential dust formation.
- Storage : Store at 4°C in airtight containers to prevent hygroscopic degradation .
- Disposal : Incinerate as hazardous waste (WGK 3 classification) .
Can computational methods predict the biological activity of derivatives based on this compound?
Advanced Research Focus
Yes. Molecular docking (AutoDock Vina) and QSAR models can predict interactions with targets like kinases or GPCRs. For example, pyrazole derivatives with –OH groups show affinity for adenosine receptors in silico . MD simulations assess stability in lipid bilayers, guiding drug design . Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .
How does the compound’s structure influence its performance in material science applications?
Advanced Research Focus
The hydroxyethyl group enables integration into polymers (e.g., hydrogels) via radical polymerization. Pyrazole’s aromaticity enhances thermal stability (TGA: decomposition >200°C) . In coordination chemistry, the amine and hydroxyl groups act as ligands for transition metals (e.g., Cu²⁺), forming complexes with catalytic or magnetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
